molecular formula C29H26N4OS B12203992 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B12203992
M. Wt: 478.6 g/mol
InChI Key: HQNOGEBYPHHSBB-UHFFFAOYSA-N
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Description

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with a molecular formula of C30H28N4OS This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups, including benzyl, dimethyl, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the pyrazolo[1,5-a]pyrimidine core.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
  • 2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

Uniqueness

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups and the resulting chemical properties

Biological Activity

The compound 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure incorporates a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C30H28N4OSC_{30}H_{28}N_{4}OS, with a molecular weight of approximately 492.6 g/mol. The compound features several functional groups that contribute to its biological activity:

Property Details
Molecular Formula C30H28N4OS
Molecular Weight 492.6 g/mol
IUPAC Name This compound
Core Structure Pyrazolo[1,5-a]pyrimidine

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Binding to specific receptors can alter cellular responses and promote apoptosis.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Biological Activity and Case Studies

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15Significant inhibition of growth
HT-29 (Colon Cancer)20Induction of apoptosis

In vitro assays demonstrated that the compound effectively reduced cell viability and induced apoptotic pathways in these cancer cell lines .

Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits a unique pharmacological profile due to its specific substituents:

Compound Name Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidinModerate anticancer activity
N-benzyl derivativesLower efficacy against cancer

The distinct combination of benzyl and sulfanyl groups in this compound enhances its potency compared to simpler analogs .

Properties

Molecular Formula

C29H26N4OS

Molecular Weight

478.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C29H26N4OS/c1-20-25(18-22-12-6-3-7-13-22)29(35-19-26(34)31-24-16-10-5-11-17-24)33-28(30-20)27(21(2)32-33)23-14-8-4-9-15-23/h3-17H,18-19H2,1-2H3,(H,31,34)

InChI Key

HQNOGEBYPHHSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

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